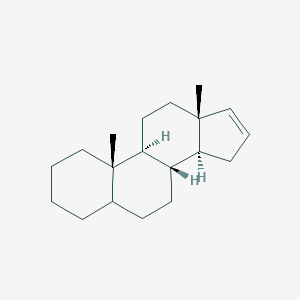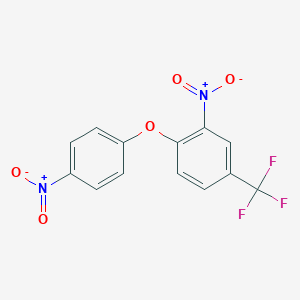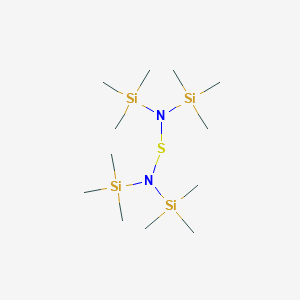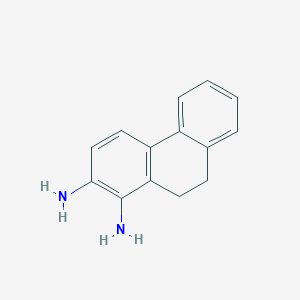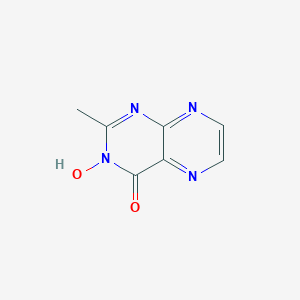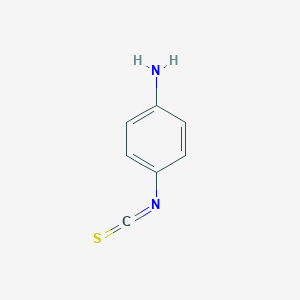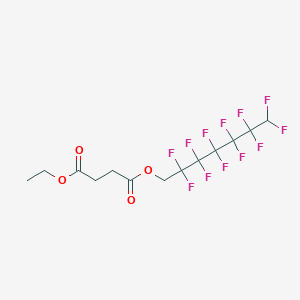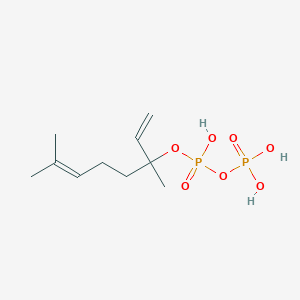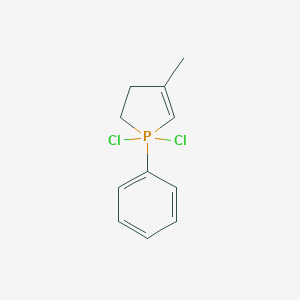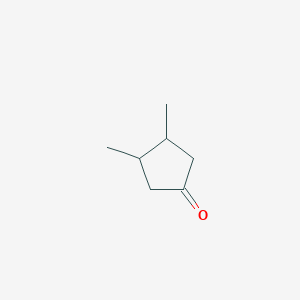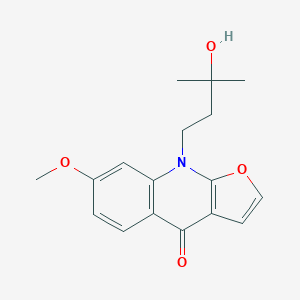
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one
Übersicht
Beschreibung
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one, also known as HMQ1611, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one involves several steps including protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound.
Starting Materials
2-methoxyphenylacetic acid, 3-methyl-2-butanone, sodium hydride, 3-bromopropene, 4-hydroxy-2-methoxybenzaldehyde, acetic anhydride, sulfuric acid, sodium hydroxide, acetic acid, sodium chloride, ethyl acetate, wate
Reaction
Protection of the hydroxyl group of 2-methoxyphenylacetic acid with acetic anhydride and sulfuric acid, Reaction of the protected 2-methoxyphenylacetic acid with sodium hydride and 3-bromopropene to form the corresponding alkene, Reduction of the alkene with sodium borohydride to form the alcohol, Protection of the alcohol with acetic anhydride and sulfuric acid, Reaction of the protected alcohol with 4-hydroxy-2-methoxybenzaldehyde to form the key intermediate, Cyclization of the key intermediate with sulfuric acid to form the furoquinoline ring, Deprotection of the protected groups with sodium hydroxide and acetic acid to yield the final compound, Purification of the final compound using a mixture of ethyl acetate and water, followed by drying and crystallization
Wirkmechanismus
The exact mechanism of action of 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. It may also exert its effects through its ability to scavenge free radicals and reduce oxidative stress.
Biochemische Und Physiologische Effekte
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, it has also been found to have anti-microbial activity and the ability to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its use in certain studies.
Zukünftige Richtungen
There are several potential future directions for research on 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential as a drug candidate for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been studied for its potential therapeutic properties in various areas of research. It has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one has been investigated for its anti-inflammatory and anti-oxidant effects, as well as its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
9-(3-hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,20)7-8-18-14-10-11(21-3)4-5-12(14)15(19)13-6-9-22-16(13)18/h4-6,9-10,20H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPNOSLGVDBAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940308 | |
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro(2,3-b)quinolin-4(9H)-one | |
CAS RN |
18813-64-4 | |
| Record name | Acrophyllidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



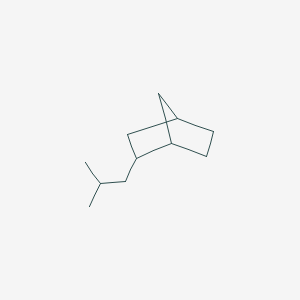
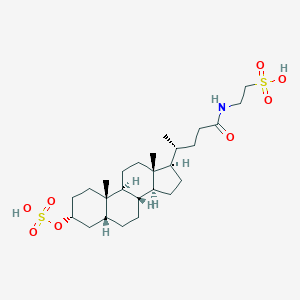
![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)
